molecular formula C14H16ClF3N4O B2363094 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085690-16-8

3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2363094
CAS No.: 2085690-16-8
M. Wt: 348.75
InChI Key: BLWDXKMWXYKKIE-UHFFFAOYSA-N
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Description

3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a trifluoromethyl group, a triazole moiety, and a chloro-substituted pyridine ring

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to interact with various receptors . The role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions.

Mode of Action

Similar compounds have been found to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond, which can have downstream effects on various biochemical pathways.

Result of Action

Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Key steps typically include:

  • Formation of the Triazole Ring: : Using click chemistry, an azide reacts with an alkyne under copper(I)-catalyzed conditions to form the triazole ring.

  • Attachment to Pyridine: : The triazole derivative is then linked to the pyridine ring via a nucleophilic substitution reaction, where the methoxy group serves as a leaving group.

Industrial Production Methods

  • Large-scale synthesis involves similar steps but may include optimized catalysts and reaction conditions to enhance yield and purity. For instance, continuous-flow reactors can be employed to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro and methoxy groups on the pyridine ring can undergo various nucleophilic substitutions.

  • Oxidation and Reduction: : Specific functional groups in the compound can be selectively oxidized or reduced depending on the required derivatives.

Common Reagents and Conditions

  • Substitution typically requires strong nucleophiles like amines or thiols.

  • Oxidation may employ reagents like potassium permanganate or hydrogen peroxide, while reduction might use hydrides like lithium aluminum hydride.

Major Products

  • Products vary depending on the reacting nucleophiles but often include modified triazole-pyridine derivatives with different functional groups, expanding their chemical utility.

Scientific Research Applications

  • Chemistry: : Utilized in the development of novel catalysts and ligands due to its unique electronic properties.

  • Biology: : Explored for antimicrobial activities, leveraging the triazole and pyridine functionalities known for such properties.

  • Medicine: : Investigated for potential pharmaceutical applications, including as antifungal or anticancer agents.

  • Industry: : Used in material science for creating advanced polymers and as intermediates in the synthesis of agrichemicals.

Comparison with Similar Compounds

Similar compounds include:

  • 3-chloro-2-{[1-(butyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine: : Similar structure but with a different alkyl chain, affecting its physical properties.

  • 5-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-(trifluoromethyl)pyridine: : A positional isomer with different substitution patterns, impacting its chemical reactivity and application profile.

In essence, 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine stands out due to its unique blend of functional groups, offering a versatile platform for a range of scientific explorations and industrial applications.

Properties

IUPAC Name

3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWDXKMWXYKKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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